2-Methyl-2-(2-phenylmethoxyethyl)azetidine
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Overview
Description
2-Methyl-2-(2-phenylmethoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their strained ring structure, which imparts unique reactivity and properties
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to interact with various biological targets due to their high ring-strain and potential to serve as bioisosteres .
Mode of Action
Azetidines are known to exhibit unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain .
Biochemical Pathways
Azetidines are known to be involved in various synthetic and biological applications . They can act as intermediates in the synthesis of other heterocycles and complex products .
Pharmacokinetics
Azetidines, in general, are known for their three-dimensionality and increased metabolic stability .
Result of Action
Azetidines are known to possess a broad spectrum of biological activities .
Action Environment
The reactivity of azetidines, in general, can be triggered under appropriate reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-phenylmethoxyethyl)azetidine can be achieved through several methods. . This photochemical reaction is efficient for constructing azetidine rings with high regio- and stereoselectivity.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-phenylmethoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-(2-phenylmethoxyethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that share similar reactivity due to ring strain.
Uniqueness
2-Methyl-2-(2-phenylmethoxyethyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenylmethoxyethyl group enhances its stability and reactivity compared to other azetidines and similar compounds.
Properties
IUPAC Name |
2-methyl-2-(2-phenylmethoxyethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(7-9-14-13)8-10-15-11-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSWOEMPSHKFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)CCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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